molecular formula C12H6N2 B049210 Naphthalene-1,4-dicarbonitrile CAS No. 3029-30-9

Naphthalene-1,4-dicarbonitrile

Cat. No. B049210
CAS RN: 3029-30-9
M. Wt: 178.19 g/mol
InChI Key: BENSWQOUPJQWMU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Naphthalene-1,4-dicarbonitrile and related compounds involves several steps, including ring-opening reactions and palladium-catalyzed cyanation processes. A high-yielding synthesis method for 8-halonaphthalene-1-carbonitriles has been developed, which includes the ring opening of 1H-naphtho[1,8-de][1,2,3]triazine followed by a palladium-catalyzed cyanation to produce Naphthalene-1,8-dicarbonitrile as well (Noland, Narina, & Britton, 2011).

Molecular Structure Analysis

The molecular structure of Naphthalene-1,4-dicarbonitrile derivatives exhibits significant diversity. One study on a related compound, 2,7-Bis(3,4-di­cyano­phenoxy)­naphthalene, highlighted the asymmetric conformation of the molecule and its stabilization by weak C—H⋯N interactions (Ocak et al., 2004). This suggests a complex interplay of forces in the crystalline structures of these compounds.

Chemical Reactions and Properties

Naphthalene-1,4-dicarbonitrile participates in various chemical reactions, including photochemical reactions with methylbenzenes (Albini & Spreti, 1984) and light-induced [2 + 2] cycloadditions (Düpp, Erian, & Henkel, 1993). These studies demonstrate the reactivity of NDC under various conditions, leading to the formation of complex products.

Physical Properties Analysis

The preparation and investigation of one-dimensional sub-microstructures of Naphthalene-1,4-dicarbonitrile reveal solid and tubular structures with good crystallinity and distinct optical properties. The fluorescence emission spectra of these microstructures show a red-shift compared to the NDC solution, indicating the potential for optical applications (Jiang Zi, 2011).

Chemical Properties Analysis

Naphthalene-1,4-dicarbonitrile and its derivatives exhibit a variety of chemical properties, including those related to their photophysical behavior. A study on donor-acceptor naphthalenecarbonitrile derivatives with amine substituents illustrated how the substitution position significantly impacts the ground-state absorption and excited-state properties (Phillips et al., 2020). This suggests a rich area of exploration for the tuning of optical and electronic properties through molecular design.

Scientific Research Applications

  • Electronic and Sensory Applications : Naphthalene diimides (NDIs), a class to which naphthalene-1,4-dicarbonitrile belongs, show promise in conducting thin films, molecular sensors, energy transfer, host-guest chemistry, and artificial photosynthesis (Bhosale, Jani, & Langford, 2008).

  • Medicinal and Catalytic Uses : These compounds also have potential applications in supramolecular chemistry, sensors, catalysis, and medicinal uses. However, overcoming certain obstacles is essential for their practical application (Kobaisi et al., 2016).

  • Environmental and Atmospheric Chemistry : Naphthalene and its derivatives react with hydroxyl radicals in the urban atmosphere, forming various oxidation products, some of which might be persistent air toxics (Bunce, Liu, Zhu, & Lane, 1997). Moreover, they are major sources of dicarbonyls in urban atmospheres, with alkyl-substitution affecting the ring cleavage site and isomeric product distribution (Wang, Atkinson, & Arey, 2007).

  • Optical Properties : The compound exhibits good crystallinity and optical waveguiding properties, with a red-shift in fluorescence emission spectra compared to its solution (Jiang Zi, 2011).

  • Materials Science : It has been used in the production of 1,4-polynaphthylene films, which can be reversibly oxidized and reduced, making them suitable for applications in materials science (Zecchin, Tomat, Schiavon, & Zotti, 1988).

  • Synthesis and Structural Studies : Improvements in the synthetic route of related compounds like 4-amino-1-naphthalene carbonitrile have led to higher yields and reduced environmental impact, maintaining the target molecule's structure (Qin Yu, 2012).

  • Health and Toxicology : Naphthalene metabolites form covalent protein adducts on various residues, potentially contributing to its cytotoxic effects, which has implications in toxicology and health (Pham, Jewell, Morin, Jones, & Buckpitt, 2012).

Safety And Hazards

Naphthalene-1,4-dicarbonitrile should be handled with care. Avoid dust formation, ingestion, inhalation, and contact with skin, eyes, or clothing . It is advised to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

naphthalene-1,4-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H6N2/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENSWQOUPJQWMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=CC=C(C2=C1)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00184374
Record name Naphthalene-1,4-dicarbonitrile
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Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthalene-1,4-dicarbonitrile

CAS RN

3029-30-9
Record name 1,4-Naphthalenedicarbonitrile
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Record name Naphthalene-1,4-dicarbonitrile
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Record name 1,4-Naphthalenedicarbonitrile
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Record name Naphthalene-1,4-dicarbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
A Albini, S Spreti - Journal of the Chemical Society, Perkin …, 1987 - pubs.rsc.org
The photochemical reaction of aromatic donors in oxygen-saturated solution in the presence of naphthalene-1,4-dicarbonitrile (NDN) has been investigated. Methylbenzenes (1a,b) are …
Number of citations: 23 pubs.rsc.org
M Mella, M Fagnoni, A Albini - European journal of organic …, 1999 - Wiley Online Library
In aprotic media, photoinduced electron transfer from toluene to 1,4‐naphthalenedicarbonitrile (DCN) is followed by in‐cage proton transfer and radical coupling. However, in the …
P Clawson, PM Lunn, DA Whiting - Journal of the Chemical Society …, 1990 - pubs.rsc.org
Irradiation of trans-stilbene oxide with naphthalene-1,4-dicarbonitrile as sensitiser in the presence of electron deficient dipolarophiles leads, via a presumed carbonyl ylide, to various …
Number of citations: 22 pubs.rsc.org
E Boggeri, E Fasani, M Mella, A Albini - Journal of the Chemical …, 1991 - pubs.rsc.org
Various aromatic nitriles have been irradiated in acetonitrile in the presence of acenaphthene. The observed reactions involve electron-transfer quenching of the singlet excited state of …
Number of citations: 5 pubs.rsc.org
I Paul, NPH Buckland, FW John - J. CHEM. SOC. PERKIN TRANS. I, 1983 - Citeseer
Results and Discussion Hinsberg l3 found that the condensation of 1, 2-bis (cyanomethy1) benzene (1) with benzil in the presence of sodium ethoxide gave 4-cyano-2, 3-…
Number of citations: 0 citeseerx.ist.psu.edu
H Liu, L Ma, R Zhou, X Chen, W Fang, J Wu - ACS Catalysis, 2018 - ACS Publications
Value-added chemicals, γ-aryl ketones and naphthalenes, were conveniently synthesized from readily available toluenes and enones through the synergistic combination of …
Number of citations: 47 pubs.acs.org
D Dopp - Molecular and Supramolecular Photochemistry, 2000 - books.google.com
During the last two decades the concept of synergistic stabilization of carboncentered radicals by both an electron-withdrawing (captive, c) and an electrondonating (dative. d) …
Number of citations: 5 books.google.com
Y Wang, Z Zhang - Macromolecules, 2022 - ACS Publications
An efficient synthetic methodology for imidazole-based cross-conjugated polymers through bimetallic Cu(I)/Rh(II) relay-catalyzed multicomponent polymerization has been established. …
Number of citations: 1 pubs.acs.org
A Duque-Prata, C Serpa, PJSB Caridade - Physical Chemistry …, 2023 - pubs.rsc.org
A user-friendly (time-dependent) density functional theory based algorithm is proposed to design new donor–spacer–acceptor systems for electron transfer reactions. This algorithm is …
Number of citations: 3 pubs.rsc.org
E Doni - 2013 - scholar.archive.org
Protection and deprotection of the amine functionality is very common in synthesizing nitrogen-containing, biologically active substances. 175 One of the most commonly used …
Number of citations: 2 scholar.archive.org

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